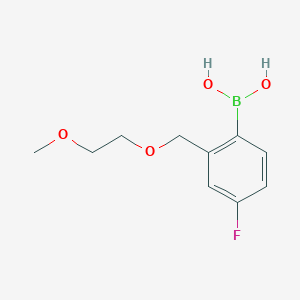

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid

Description

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative characterized by a fluorine substituent at the para position of the phenyl ring and a (2-methoxyethoxy)methyl group at the ortho position. This compound is structurally tailored to influence electronic properties (via the electron-withdrawing fluorine) and solubility (via the ether-containing side chain). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors due to their reversible interactions with biomolecules like serine proteases or β-lactamases .

Propriétés

IUPAC Name |

[4-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUPMDKOPDWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Procedure:

- Starting Material: Aryl halide, e.g., 4-bromo- or 4-chloro-2-fluoro derivatives.

- Reagents: Arylboronic acids (e.g., 2-methoxyphenylboronic acid), palladium catalysts (Pd(PPh3)4 or Pd(dba)2), and bases such as potassium carbonate or sodium carbonate.

- Solvents: Mixtures of toluene, ethanol, or water, often under inert atmospheres.

- Conditions: Reflux at temperatures ranging from 92°C to 120°C, with reaction times spanning 3 to 16 hours.

Data Table 1: Representative Cross-Coupling Conditions

Functional Group Protection and Modification

The synthesis often involves protecting groups to facilitate selective reactions. For instance, the methoxyethoxy group is introduced via protection of phenolic hydroxyl groups with methoxyethoxymethyl chloride (MEM chloride), which stabilizes the intermediate during subsequent steps.

Procedure:

- Protection: Reaction of phenol with MEM chloride in the presence of a base (e.g., potassium carbonate) to generate the MEM-protected phenol.

- Deprotection and Further Functionalization: Subsequent deprotection steps or direct coupling reactions are performed, depending on the synthetic route.

Data Table 2: MEM Protection of Phenolic Groups

| Step | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | MEM chloride | CH2Cl2, base | Phenol protection |

The introduction of the (2-methoxyethoxy)methyl group is achieved through nucleophilic substitution or alkylation reactions involving suitable electrophiles and nucleophiles.

Procedure:

- Electrophile Preparation: Synthesis of the (2-methoxyethoxy)methyl halide or related derivatives.

- Nucleophilic Attack: Reaction with phenolic or aromatic intermediates under basic conditions to attach the group selectively.

Boronic Acid Formation via Transmetalation and Borylation

Recent advances include flow chemistry techniques, which enhance the efficiency and selectivity of boronic acid synthesis. Bromine–lithium exchange reactions followed by borylation with trialkylboranes or boron halides are prominent methods.

Key Method:

- Borylation: Using bis(pinacolato)diboron (B2pin2) with palladium catalysis to generate boronic esters, which are then hydrolyzed to boronic acids.

- Flow Chemistry: Suppresses side reactions such as protonation and butylation, leading to higher yields and cleaner products.

Data Table 3: Borylation Conditions

| Entry | Reagent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | B2pin2 | Pd(dppf)Cl2 | Dioxane | 120°C | 16h | 43% | |

| 2 | HBpin | Pd catalyst | Ionic liquids | Room temp | <1h | Variable |

Summary of Preparation Strategy

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of aryl halide | Aromatic precursor + halogenating agent | 4-bromo- or 4-chloro- derivatives |

| 2 | Protection of phenolic groups | MEM chloride, base | MEM-protected intermediates |

| 3 | Cross-coupling | Palladium catalyst + boronic acid + base | Biaryl compounds with boronic acid functionality |

| 4 | Borylation | B2pin2 or HBpin + Pd catalyst | Boronic esters or acids |

| 5 | Hydrolysis | Acidic conditions | (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid |

Analyse Des Réactions Chimiques

Types of Reactions: (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Hydroxyl-substituted phenyl derivatives.

Substitution: Phenyl derivatives with substituted functional groups.

Applications De Recherche Scientifique

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mécanisme D'action

The mechanism of action of (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluoro and methoxyethoxy methyl substituents, which enhance the reactivity and stability of the intermediate complexes .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound shares structural similarities with several phenylboronic acids, differing primarily in substituent type and position. Key analogs include:

Key Observations :

Physicochemical Properties

- Molecular Weight and Solubility : The (2-methoxyethoxy)methyl group increases molecular weight (~264 g/mol) compared to simpler analogs (e.g., 223 g/mol for [4-fluoro-2-(pyrrolidinylmethyl)phenyl]boronic acid) . This may reduce membrane permeability but improve water solubility.

- Acid Dissociation Constant (pKa) : Boronic acids with electron-withdrawing groups (e.g., fluorine) typically exhibit lower pKa values (~8.5–9.5), enhancing reactivity at physiological pH .

Activité Biologique

(4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

- Molecular Formula : C12H16BFO3

- Molecular Weight : 239.07 g/mol

- IUPAC Name : this compound

The presence of the boronic acid moiety is critical for its biological activity, allowing for reversible covalent interactions with various biomolecules.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design. The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound's boronic acid group can interact with serine or cysteine residues in enzymes, potentially inhibiting their activity.

- Targeting Kinases : Similar to other boronic acids, it may act on kinases involved in cell signaling pathways, which are crucial in cancer progression and treatment.

Anticancer Activity

Research has indicated that boronic acids possess anticancer properties. For instance, studies have shown that certain boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific impact of this compound on cancer cell lines remains to be fully elucidated but is suggested by its structural analogs.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Boronic acids are often utilized in the development of inhibitors targeting proteases and kinases. For example, a study highlighted that similar compounds could effectively inhibit proteasome activity at low micromolar concentrations, demonstrating the potential for this compound to exhibit similar effects .

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids, providing insights into their therapeutic potential:

-

Anticancer Studies : A review noted that boronic acid derivatives have shown promise as proteasome inhibitors, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines .

Compound Target IC50 (nM) Bortezomib Proteasome 7.05 Compound X Proteasome 8.21 - Mechanistic Insights : Research indicates that compounds with a para-substituted boronic acid group tend to exhibit stronger biological activity due to enhanced binding affinity to target enzymes .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown favorable profiles, suggesting that this compound could possess similar properties, enhancing its viability as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. First, introducing the fluoro group via electrophilic substitution, followed by alkylation with 2-methoxyethoxymethyl chloride under basic conditions (e.g., NaH in THF). The boronic acid group is introduced via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron-related shifts (e.g., broad peaks for B-OH protons at δ 7–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight, with ESI or MALDI ionization .

- FT-IR : Detection of B-O (∼1340 cm⁻¹) and B-OH (∼3200 cm⁻¹) stretches .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. What are the primary applications of this boronic acid in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling to form biaryl structures. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners.

- Solvent/base systems : DMF/H₂O with Na₂CO₃ or toluene/EtOH with K₃PO₄.

- Reaction monitoring : TLC or in situ Raman spectroscopy to track boronic acid consumption .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at −20°C, as boronic acids are prone to protodeboronation in humid or acidic conditions.

- Handling : Use dry solvents and gloveboxes for moisture-sensitive steps. Monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How do the electronic properties of the (2-methoxyethoxy)methyl group influence reactivity in cross-coupling reactions?

The ether-oxygen lone pairs donate electron density via resonance, activating the boronic acid toward transmetallation. Computational studies (DFT) show reduced Lewis acidity at boron compared to non-ether analogs, slowing protodeboronation but requiring optimized Pd catalysts (e.g., SPhos ligands) to enhance coupling efficiency .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?

The boronic acid moiety can form reversible covalent bonds with catalytic serine residues in proteases (e.g., thrombin, proteasome). The fluoro and methoxyethoxy groups enhance target binding via hydrophobic interactions and hydrogen bonding. IC₅₀ values are determined via fluorogenic substrate assays, with Ki values calculated using stopped-flow kinetics .

Q. What computational methods are used to predict the compound’s behavior in aqueous vs. organic solvents?

Q. How does structural modification (e.g., varying the ether chain length) affect biological activity?

Comparative studies with analogs (e.g., methoxyethyl vs. methoxypropyl) reveal:

- Increased hydrophobicity with longer chains improves membrane permeability (PAMPA assay).

- Reduced enzymatic inhibition due to steric hindrance in active-site binding (docking simulations with AutoDock Vina) .

Q. What strategies optimize Suzuki-Miyaura coupling yields with sterically hindered aryl halides?

Q. How are trace impurities (e.g., deborylated byproducts) detected and quantified?

- LC-MS/MS : MRM mode with [M−H]⁻ ions (boronic acid: m/z 242.1; impurity: m/z 167.0).

- LOQ : 0.1 ppm using a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.